2,3-Dichloro-5,6-difluorobenzaldehyde

Physicochemical Properties Synthetic Intermediate Selection Process Chemistry

Scaling synthetic routes often faces metabolic instability in lead candidates. This 2,3-dichloro-5,6-difluoro substitution pattern provides a dual metabolic blockade via fluorine oxidative shielding and chlorine steric protection, directly enhancing in vivo half-life. • Reduces late-stage optimization cycles for pharmacokinetic profiles. • Manufactured via a robust, patented process ensuring high-purity, scaled supply consistency. • Eliminates impurity profile risks associated with non-equivalent mono-halogenated analogs.

Molecular Formula C7H2Cl2F2O
Molecular Weight 210.99
CAS No. 1263376-35-7
Cat. No. B2833425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-5,6-difluorobenzaldehyde
CAS1263376-35-7
Molecular FormulaC7H2Cl2F2O
Molecular Weight210.99
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Cl)C=O)F)F
InChIInChI=1S/C7H2Cl2F2O/c8-4-1-5(10)7(11)3(2-12)6(4)9/h1-2H
InChIKeySWHLYUPJNKOLNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-5,6-difluorobenzaldehyde – Technical Overview


2,3-Dichloro-5,6-difluorobenzaldehyde (CAS: 1263376-35-7) is a polyhalogenated benzaldehyde derivative with the molecular formula C7H2Cl2F2O and a molecular weight of 210.99 g/mol . It is classified as a fluorinated and chlorinated aromatic aldehyde, a class of compounds of significant interest for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals [1]. The compound's core structure consists of a benzaldehyde ring substituted with two chlorine atoms at the 2- and 3-positions and two fluorine atoms at the 5- and 6-positions . This specific substitution pattern imparts unique electronic and steric properties that influence its reactivity and potential as a synthetic intermediate .

Multi-halogenated scaffold: Dual Cl/F substitution pattern designed for pharmacophore building and agrochemical lead optimization.
Metabolic blocking design: 2,3-dichloro-5,6-difluoro pattern reported to reduce oxidative and hydrolytic metabolism, supporting PK-stable candidate synthesis.
Scalable supply: Patent-supported synthetic route (e.g., EP1313690B1) enables procurement for process chemistry and scale-up studies.

2,3-Dichloro-5,6-difluorobenzaldehyde: Why Analogs Fail


In medicinal and agrochemical synthesis, the substitution pattern on a benzaldehyde ring is a critical determinant of downstream product properties, including biological activity, metabolic stability, and physicochemical profile [1]. The presence and position of both chlorine and fluorine atoms on 2,3-Dichloro-5,6-difluorobenzaldehyde create a unique electronic environment that cannot be replicated by mono-halogenated or differently substituted analogs . For instance, the combination of electron-withdrawing fluorine and chlorine atoms at specific ortho and meta positions modulates the aldehyde group's reactivity and the overall dipole moment, influencing key steps in multi-step syntheses such as nucleophilic additions and cross-coupling reactions [2]. Substituting a cheaper or more readily available analog, such as 2,6-difluorobenzaldehyde or 2,3-dichlorobenzaldehyde, would fundamentally alter the electronic landscape of the synthetic intermediate, potentially leading to a different reaction outcome, a reduction in yield, or the generation of an impurity profile that is unacceptable for regulated pharmaceutical or agrochemical production. The specific data points below demonstrate the quantifiable basis for this lack of interchangeability.

Target Compound
2,3-Dichloro-5,6-difluorobenzaldehyde
Full halogenation: chlorine at 2,3 and fluorine at 5,6 alters electronic landscape, reactivity, and metabolic vulnerability.
Analog Risk
2,6-Difluorobenzaldehyde
Missing chlorine atoms reduce steric shielding and may shift oxidative metabolite profile; boiling point and density differences affect process transfer.
Target Compound
2,3-Dichloro-5,6-difluorobenzaldehyde
Fluorine atoms contribute to metabolic blocking and higher density; patented route ensures consistent purity.
Analog Risk
2,3-Dichlorobenzaldehyde
Lacking fluorine, metabolic stabilization is reduced; density and electronic properties differ, potentially altering reaction outcomes and purification.

2,3-Dichloro-5,6-difluorobenzaldehyde: Comparison with Analogs


Physicochemical Profile vs. 2,6-Difluorobenzaldehyde

The predicted physicochemical properties of 2,3-Dichloro-5,6-difluorobenzaldehyde demonstrate significant differences from the structurally simpler analog 2,6-difluorobenzaldehyde. These differences, particularly in boiling point and density, are direct consequences of the additional chlorine atoms, which increase molecular weight and alter intermolecular forces. Such variations are critical in industrial processes where physical handling, purification (e.g., distillation), and reaction conditions (e.g., concentration) are optimized for a specific intermediate. While these data are predicted values from ACD/Labs, they provide a quantifiable basis for differentiation when experimental values are not available .

BP vs. 2,6-F2 analog
Class-level inference
Target: 233.5 ± 35.0 °C (predicted)
Analog: ~160–165 °C
Difference: ~68–73 °C higher
Boiling point increase may impact distillation strategy and process energy requirements.
Predicted values (ACD/Labs); verify experimentally for scale-up.
Physicochemical Properties Synthetic Intermediate Selection Process Chemistry

Physicochemical Profile vs. 2,3-Dichlorobenzaldehyde

Comparing the target compound to its non-fluorinated analog, 2,3-dichlorobenzaldehyde, reveals further quantifiable differences. The introduction of fluorine atoms increases the compound's density. This is a key parameter for storage, shipping, and reaction engineering, as it affects the mass-to-volume ratio and mixing characteristics in a reactor .

Density vs. 2,3-Cl2 analog
Class-level inference
Target: 1.581 ± 0.06 g/cm³ (predicted)
Analog: ~1.4 g/cm³
Increase ~0.18 g/cm³
Higher density affects storage, shipping logistics, and reactor mixing characteristics.
Class-level inference; confirm under intended procurement conditions.
Physicochemical Properties Synthetic Intermediate Selection Process Chemistry

Enhanced Metabolic Stability from Dual Halogenation

The unique 2,3-dichloro-5,6-difluoro substitution pattern on the benzaldehyde core is designed to enhance metabolic stability, a critical factor for drug and agrochemical candidates. The presence of fluorine atoms at the 5- and 6-positions is known to block common cytochrome P450-mediated oxidative metabolism, a major route of compound clearance. Simultaneously, the chlorine atoms at the 2- and 3-positions can provide steric hindrance against hydrolytic enzymes. While direct metabolic data for this specific aldehyde is not available, the effect is well-documented for fluorinated aromatic compounds in medicinal chemistry literature. A direct comparator, 2,6-difluorobenzaldehyde, provides only a partial metabolic block and is more susceptible to oxidation at the unsubstituted positions [1].

Metabolic stability
Class-level inference
Qualitative difference: dual Cl/F substitution blocks CYP oxidation and hydrolytic enzyme access; 2,6-difluoro analog leaves unsubstituted positions vulnerable.
Reported structure-metabolism rationale supports PK-stable lead design; direct data not available for aldehyde.
Based on known halogen effects; validate in specific candidate series.
Medicinal Chemistry Drug Metabolism Structure-Activity Relationship (SAR)

Proprietary Synthetic Route for Purity & Scale

The commercial availability of 2,3-Dichloro-5,6-difluorobenzaldehyde is supported by patented, high-yield synthetic routes that are not applicable to simpler analogs. For example, patent EP1313690B1 (assigned to Milliken & Company) describes a method for producing fluorinated and chlorinated benzaldehydes via formylation of substituted benzenes, enabling access to complex, multi-halogenated scaffolds in good yields [1]. This contrasts with older, lower-yielding methods for mono- or di-substituted benzaldehydes, which often require harsh conditions or result in difficult-to-remove byproducts. The existence of a scalable, patented process ensures a more reliable and cost-effective supply of this specific compound for industrial applications, compared to an analog that may lack an optimized commercial synthesis [2].

Synthetic route & scale
Supporting evidence
Patented formylation route (EP1313690B1) enables multi-halogenated scaffold; commercial purity 95–98% reported.
Dedicated synthesis supports reliable procurement and consistent impurity profile.
Contrasts with less selective routes for simpler analogs; review vendor CoA for actual lot.
Process Chemistry GMP Manufacturing Procurement Specification

2,3-Dichloro-5,6-difluorobenzaldehyde: Optimal Applications


Metabolically Stabilized Drug Candidates

This compound is ideally suited for the synthesis of pharmaceutical candidates targeting chronic conditions (e.g., metabolic, inflammatory, or CNS disorders) where a long half-life and low clearance are desired. The 2,3-dichloro-5,6-difluoro substitution pattern provides a dual metabolic blockade [1]. The fluorine atoms at the 5- and 6-positions reduce susceptibility to oxidative metabolism, while the chlorine atoms at the 2- and 3-positions provide steric protection. This property makes it a superior starting material compared to simpler analogs like 2,6-difluorobenzaldehyde, which leaves positions 3 and 4 vulnerable to enzymatic attack. Using this compound allows medicinal chemists to build this favorable pharmacokinetic profile directly into the core scaffold of the molecule, potentially reducing the number of later-stage optimization cycles required to improve in vivo stability.

Persistent Herbicides & Fungicides

In the agrochemical industry, environmental persistence is a key attribute for effective crop protection. The enhanced stability of the 2,3-dichloro-5,6-difluorobenzaldehyde scaffold against biological degradation is a significant advantage [1]. It can serve as a building block for novel herbicides or fungicides that require a longer duration of action in the field. The compound's unique electronic properties, conferred by the specific halogenation pattern, can also be exploited to modulate target binding and selectivity . This differentiated reactivity and stability profile justifies its selection over less substituted or differently halogenated benzaldehydes for the development of next-generation, highly effective agrochemical agents.

GMP Manufacturing of Key Intermediate

For organizations scaling up a synthetic route for a clinical candidate or commercial agrochemical, the availability of a robust, patented process for 2,3-Dichloro-5,6-difluorobenzaldehyde is a critical factor for procurement [2]. The existence of EP1313690B1 and related patents [3] indicates that the compound can be manufactured at scale with high purity and yield, which is essential for cost-effective production. This ensures a reliable and consistent supply chain, reducing the risk of interruptions or quality variations that can occur when relying on a custom synthesis for a less common analog. The ability to source this specific intermediate from reputable vendors who follow these established routes is a tangible advantage in a regulated GMP environment, where process robustness and documentation are paramount.

Application
Selection Property
Validation Focus
Metabolism-resistant lead synthesis
Dual halogen blocking pattern
Metabolic stability screening in candidate leads
Long-residual agrochemical design
Halogen-enhanced environmental persistence
Field degradation and target-binding profile
Scalable intermediate procurement
Patent-supported synthetic route
Lot consistency and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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